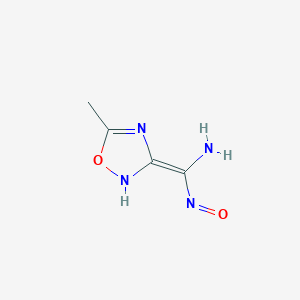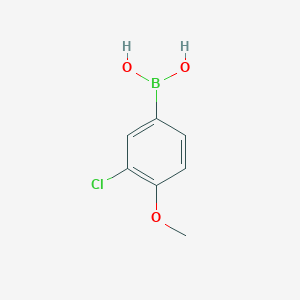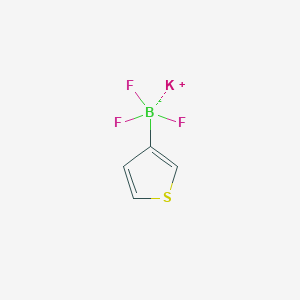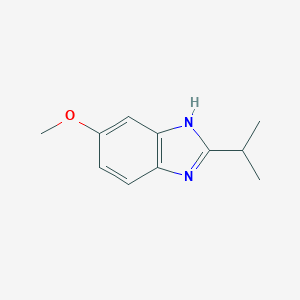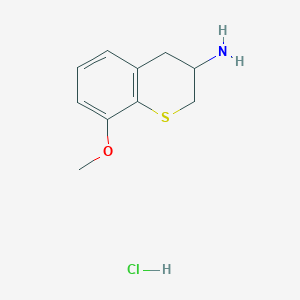![molecular formula C11H19NSi B067163 Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI) CAS No. 176643-22-4](/img/structure/B67163.png)
Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI) is a chemical compound that belongs to the pyridine family. It is a colorless liquid that is widely used in scientific research due to its unique properties and applications. This compound is also known as 5-ethyl-2-(trimethylsilylmethyl)pyridine, and its chemical formula is C10H19NSi.
Mecanismo De Acción
The mechanism of action of pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI) is not fully understood. However, it is believed that this compound acts as a Lewis base due to the presence of the nitrogen atom in the pyridine ring. This allows it to form coordination complexes with metal ions and other Lewis acids.
Efectos Bioquímicos Y Fisiológicos
Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI) has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and has low acute toxicity. It is also volatile and can cause irritation to the eyes, skin, and respiratory system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI) in lab experiments include its high reactivity, low toxicity, and easy availability. However, its limitations include its volatility, which can make it difficult to handle, and its high cost compared to other reagents.
Direcciones Futuras
There are several future directions for the use of pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI) in scientific research. One area of interest is its potential use as a catalyst in organic reactions. Another area of interest is its use as a ligand in coordination chemistry. Additionally, further studies are needed to understand its mechanism of action and potential biochemical and physiological effects.
Métodos De Síntesis
The synthesis of pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI) can be achieved through several methods. One of the most common methods is the reaction of 5-ethyl-2-pyridinemethanol with trimethylsilyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI) with a yield of around 70%.
Aplicaciones Científicas De Investigación
Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI) has many applications in scientific research. It is commonly used as a reagent in organic synthesis, especially in the synthesis of heterocyclic compounds. This compound is also used as a ligand in coordination chemistry and as a catalyst in various reactions such as cross-coupling reactions.
Propiedades
Número CAS |
176643-22-4 |
|---|---|
Nombre del producto |
Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI) |
Fórmula molecular |
C11H19NSi |
Peso molecular |
193.36 g/mol |
Nombre IUPAC |
(5-ethylpyridin-2-yl)methyl-trimethylsilane |
InChI |
InChI=1S/C11H19NSi/c1-5-10-6-7-11(12-8-10)9-13(2,3)4/h6-8H,5,9H2,1-4H3 |
Clave InChI |
KYLXMVSQYUCVKJ-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(C=C1)C[Si](C)(C)C |
SMILES canónico |
CCC1=CN=C(C=C1)C[Si](C)(C)C |
Sinónimos |
Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



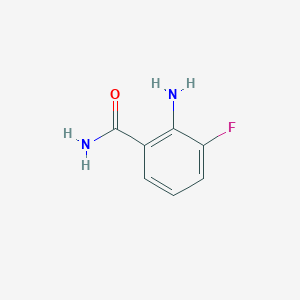
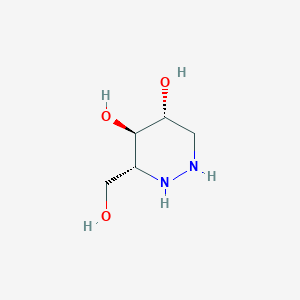
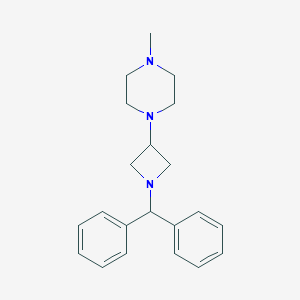
![[3-Nitro-5-(trifluoromethyl)phenyl]methanol](/img/structure/B67092.png)
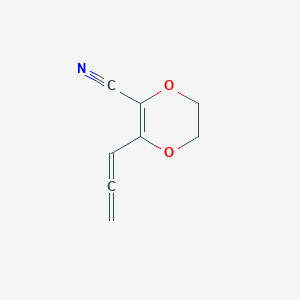
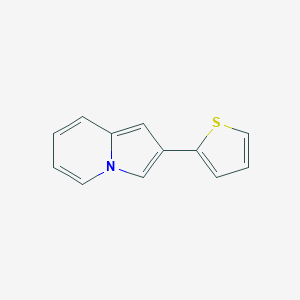
![2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B67104.png)
![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B67105.png)
